molecular formula C15H17N3O B5643582 1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea

1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea

Cat. No.: B5643582
M. Wt: 255.31 g/mol
InChI Key: VNZLLQUPKVDAIC-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea is a synthetic organic compound with the molecular formula C16H18N2O This compound is characterized by the presence of a phenyl group and a pyridinyl group, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea typically involves the reaction of aniline derivatives with isocyanates. One common method involves the reaction of 2,4,6-trimethylpyridine-3-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds .

Scientific Research Applications

1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antiproliferative activity against cancer cell lines.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea is unique due to its specific structural features and the presence of both phenyl and pyridinyl groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

IUPAC Name

1-phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-9-11(2)16-12(3)14(10)18-15(19)17-13-7-5-4-6-8-13/h4-9H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZLLQUPKVDAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)NC2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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